molecular formula C7H14ClNO B2705433 (1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride CAS No. 2173996-83-1

(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride

Cat. No.: B2705433
CAS No.: 2173996-83-1
M. Wt: 163.65
InChI Key: BIXXSQBQDHGGSW-IXUZKAFRSA-N
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Description

(1S,6R,7R)-2-Oxabicyclo[420]octan-7-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride typically involves the formation of the oxabicyclo ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicyclo ring. The amine group can then be introduced through reductive amination or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups or reduce the oxabicyclo ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,6R,7S)-Bicyclo[4.2.0]octan-7-amine;hydrochloride
  • (1S,6S,7R)-Bicyclo[4.2.0]octan-7-amine;hydrochloride

Uniqueness

(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the oxabicyclo ring system. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1S,6R,7R)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXXSQBQDHGGSW-IXUZKAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@@H]2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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